molecular formula C16H18 B14073626 Ethyl(phenylethyl)benzene CAS No. 64800-83-5

Ethyl(phenylethyl)benzene

Cat. No.: B14073626
CAS No.: 64800-83-5
M. Wt: 210.31 g/mol
InChI Key: BDEIYMXBPHSOSG-UHFFFAOYSA-N
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Description

Ethylbenzene (CAS 100-41-4), a monocyclic aromatic hydrocarbon with the molecular formula C₈H₁₀, consists of a benzene ring substituted with an ethyl group. It is widely used industrially as a precursor to styrene and in solvents, fuels, and pharmaceuticals . Its pharmacokinetic (PBPK) modeling and structural analogs have been extensively studied, particularly for toxicity assessments and metabolic profiling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64800-83-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-4-(2-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3

InChI Key

BDEIYMXBPHSOSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this process, benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of styrene derivatives. This method is preferred due to its efficiency and scalability. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or nickel.

Chemical Reactions Analysis

Types of Reactions

Ethyl(phenylethyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using hydrogen gas (H2) and a metal catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium or nickel catalysts.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products

    Oxidation: Acetophenone, benzaldehyde, benzoic acid.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro derivatives of this compound.

Scientific Research Applications

Ethyl(phenylethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic hydrocarbons.

    Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity. Pathways involved in its action include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylbenzene shares functional and structural similarities with other aromatic hydrocarbons and substituted benzene derivatives. Below is a detailed comparison based on physicochemical properties, pharmacokinetics, and applications.

Structural and Physicochemical Properties
Compound CAS No. Molecular Formula Boiling Point (°C) Log P (Octanol-Water) Key Applications
Ethylbenzene 100-41-4 C₈H₁₀ 136.2 3.15 Styrene production, solvents
Xylene (o-, m-, p-) 1330-20-7 C₈H₁₀ 138–144 3.12–3.20 Solvents, paints
Toluene 108-88-3 C₇H₈ 110.6 2.73 Fuel additive, industrial processes
Benzene 71-43-2 C₆H₆ 80.1 2.13 Chemical synthesis (limited due to toxicity)
Dichloromethane 75-09-2 CH₂Cl₂ 39.8 1.25 Industrial solvent, pharmaceuticals

Key Findings :

  • Ethylbenzene and xylene are structural isomers with nearly identical molecular weights and boiling points but differ in substitution patterns (ethyl vs. methyl groups). Ethylbenzene exhibits higher hydrophobicity (Log P = 3.15) than toluene (Log P = 2.73), influencing its environmental persistence .
  • Benzene, lacking alkyl substituents, has significantly lower Log P and higher volatility, correlating with its acute toxicity and carcinogenicity .
Pharmacokinetic (PBPK) Modeling Comparisons

A PBPK study compared ethylbenzene with six analogs (xylene, toluene, benzene, dichloromethane, methyl iodide) using molecular descriptors and correlation coefficients (Table 1). Ethylbenzene showed:

  • Exact match correlation (coefficient = 1) with itself in model simulations.
  • High correlation with xylene (0.92), toluene (0.89), and benzene (0.85) due to shared aromaticity and metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
  • Low correlation with non-aromatic analogs like dichloromethane (0.32) and methyl iodide (0.28), highlighting divergent absorption and excretion kinetics .

Table 1 : Correlation Coefficients of Ethylbenzene with Analogs in PBPK Models

Compound Correlation Coefficient Rank (Out of 307 Chemicals)
Ethylbenzene 1.00 1
Xylene 0.92 5
Toluene 0.89 8
Benzene 0.85 12
Dichloromethane 0.32 245
Methyl iodide 0.28 278
Functional Derivatives and Bioactive Analogs

Ethylbenzene derivatives, such as phenylethyl alcohol (C₈H₁₀O) and phenylethyl acetate (C₁₀H₁₂O₂), are critical flavor compounds in beverages and fragrances. Comparisons include:

Table 2 : Phenylethyl-Containing Compounds in Food and Beverages

Compound Concentration (mg/L) Source Role
Phenylethyl alcohol 3.66–1000+ Baijiu, wine Floral aroma, antimicrobial
2-Phenylethyl acetate 10–500 µg/L Wine, prickly pear wine Fruity, floral notes
Phenylethyl benzoate Trace Oxidized ethylbenzene Byproduct in catalysis
Ethyl hexanoate 2,221 Chinese Baijiu Pineapple-like flavor

Key Findings :

  • Phenylethyl alcohol, a common metabolite of yeast fermentation, dominates in wines and spirits, contributing to floral notes . Its concentration in Luzhoulaojiao Baijiu is 3.66 mg/L , whereas in sequential yeast cultures, levels exceed 1,000 µg/L .

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